molecular formula C11H14N2O3 B3254878 4-(4-Methyl-3-nitrophenyl)morpholine CAS No. 245117-17-3

4-(4-Methyl-3-nitrophenyl)morpholine

Cat. No.: B3254878
CAS No.: 245117-17-3
M. Wt: 222.24 g/mol
InChI Key: CYMDJHMDVUTLRA-UHFFFAOYSA-N
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Description

4-(4-Methyl-3-nitrophenyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic organic compounds containing a six-membered ring with both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a methyl group and a nitro group attached to a phenyl ring, which is further connected to a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-3-nitrophenyl)morpholine typically involves the reaction of 4-methyl-3-nitroaniline with morpholine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The process involves heating the reactants to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-3-nitrophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and nitro groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of 4-(4-Methyl-3-aminophenyl)morpholine, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

4-(4-Methyl-3-nitrophenyl)morpholine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-3-nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound useful in various research applications.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)morpholine: Similar structure but lacks the methyl group.

    4-(4-Methylphenyl)morpholine: Similar structure but lacks the nitro group.

    4-(3-Nitrophenyl)morpholine: Similar structure but with the nitro group in a different position.

Uniqueness

4-(4-Methyl-3-nitrophenyl)morpholine is unique due to the presence of both the methyl and nitro groups on the phenyl ring. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(4-methyl-3-nitrophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-9-2-3-10(8-11(9)13(14)15)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMDJHMDVUTLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 4-bromo-1-methyl-2-nitro-benzene (500 mg), tris (dibenzylideneacetone) dipalladium (120 mg) and potassium phosphate (928 mg), morpholine (242 mg), S-Phos (95 mg) and deaerated DMF (5 ml) were added, followed by irradiation of ultrasonic wave for 5 minutes. This was stirred at 110° C. for 5 hours. After cooling to room temperature, water was added, followed by extraction with ethyl acetate, and the organic layer was washed with brine, and dried over magnesium sulfate. After the magnesium sulfate was filtered off, the solvent was distilled off under reduced pressure, followed by purification by silica gel column chromatography (hexane/ethyl acetate=4/1), to obtain the desired compound as an orange solid (478 mg, 93%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
928 mg
Type
reactant
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

To a suspension of 4-bromo-1-methyl-2-nitrobenzene (225 mg, 1.04 mmol), morpholine (125 μL, 1.25 mmol), and cesium carbonate (474.4 mg, 1.46 mmol) in toluene, palladium diacetate (31.2 mg, 0.139 mmol) and 2-(di-t-butylphosphino)biphenyl (125 mg, 0.403 mmol) are added and stirred at 100° C. for 5 hours. After cooling, the mixture is filtered to remove insoluble material. The filtrate is poured into water and extracted with ethyl acetate twice. The organic layer is washed with water and then brine, dried over magnesium sulfate, and evaporated in vacuo. The residue is purified with silica gel column chromatography (n-hexane:ethyl acetate=5:1) to afford 4-(4-methyl-3-nitrophenyl)-morpholine as a yellow solid.
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
125 μL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
474.4 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
31.2 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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